

# An In-depth Technical Guide to Convolamine: Chemical Structure, Properties, and Pharmacological Profile

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Compound of Interest		
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#### **Abstract**

**Convolamine**, a tropane alkaloid naturally occurring in plants of the Convolvulus genus, has garnered significant scientific interest due to its promising pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological actions of **Convolamine**. A key focus is its role as a potent and selective positive allosteric modulator of the sigma-1 receptor (S1R), a molecular chaperone implicated in cellular stress responses and neuroprotection. This document summarizes the current understanding of **Convolamine**'s mechanism of action, its neuroprotective and cognitive-enhancing effects demonstrated in preclinical models, and details the experimental methodologies employed in its investigation. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

### **Chemical Identity and Physicochemical Properties**

**Convolamine** is a tropane alkaloid characterized by a 3,4-dimethoxybenzoyl ester of a tropane ring system. Its chemical identity and key physicochemical properties are summarized in the tables below.



**Table 1: Chemical Identifiers of Convolamine** 

Identifier	Value	Citation
IUPAC Name	(1R,3s,5S)-8-methyl-8- azabicyclo[3.2.1]octan-3-yl 3,4- dimethoxybenzoate	[1][2]
CAS Number	500-56-1	[3][4][5]
Molecular Formula	C17H23NO4	[1][3][4][5][6]
Canonical SMILES	CN1C2CCC1CC(C2)OC(=0)C 3=CC(=C(C=C3)OC)OC	[1][6][7]
InChI Key	AEFPCFUCFQBXDQ- UHFFFAOYSA-N	[1][8]

Table 2: Physicochemical Properties of Convolamine

Property	Value	Citation
Molecular Weight	305.37 g/mol	[1][3][4][5][6]
Physical Form	Powder	[3]
Melting Point	114-115 °C	[9]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
Purity (typical)	≥98%	[3]

## **Natural Occurrence and Biosynthesis**

**Convolamine** is primarily isolated from plants of the genus Convolvulus, notably Convolvulus pluricaulis (commonly known as Shankhpushpi) and Convolvulus subhirsutus.[5][8] The concentration of **Convolamine** and related alkaloids can vary depending on the geographical location and growing conditions of the plant.[8]



The biosynthesis of **Convolamine** follows the general pathway for tropane alkaloids. The tropane ring is derived from the amino acids ornithine and arginine, which are converted to putrescine. Putrescine is then N-methylated and cyclized to form the tropinone core. Tropinone is subsequently reduced to tropine, which is then esterified with veratric acid (3,4-dimethoxybenzoic acid) to yield **Convolamine**.

# Pharmacological Properties and Mechanism of Action

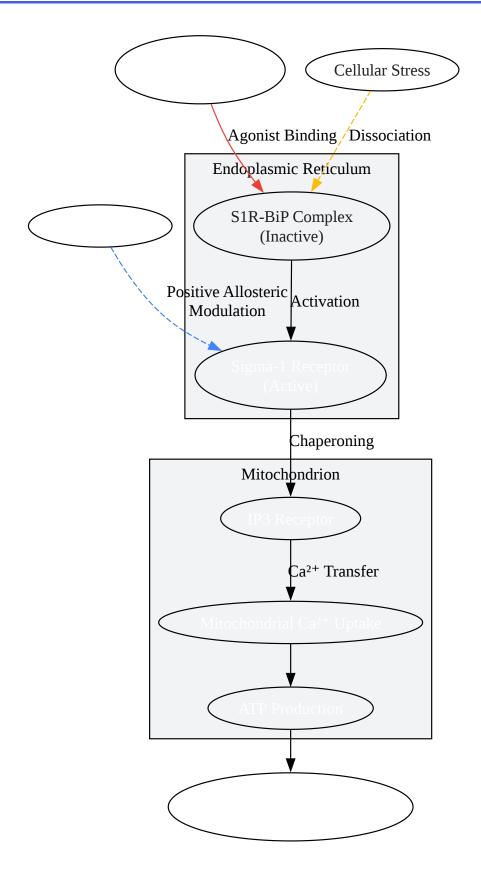
**Convolamine** exhibits a range of pharmacological activities, with its effects on the central nervous system being the most extensively studied.

# Positive Allosteric Modulator of the Sigma-1 Receptor (S1R)

The primary mechanism of action of **Convolamine** is its function as a potent positive allosteric modulator of the sigma-1 receptor (S1R).[5][8][10][11] The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal survival.[12] [13]

Unlike direct S1R agonists, **Convolamine** does not bind to the primary agonist/antagonist site of the receptor. Instead, it binds to an allosteric site, enhancing the receptor's response to endogenous or exogenous agonists.[8][11] This positive modulatory effect has been demonstrated by its ability to shift the IC<sub>50</sub> value of the reference S1R agonist PRE-084 to lower concentrations in in vitro assays.[10][11]





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#### **Neuroprotective and Cognitive-Enhancing Effects**

**Convolamine** has demonstrated significant neuroprotective and cognitive-enhancing properties in various preclinical models.

- Alzheimer's Disease Models: In mouse models of Alzheimer's disease induced by amyloid-beta (A $\beta_{25-35}$ ) peptide, **Convolamine** was shown to restore learning and memory deficits.[8]
- Wolfram Syndrome Model: Convolamine restored normal mobility in a zebrafish model of Wolfram syndrome (wfs1abKO), a neurodegenerative disorder.[10][11]
- Cognitive Impairment Models: The compound has shown anti-amnesic effects in models of cognitive deficit induced by dizocilpine.[10]

These neuroprotective effects are mediated through its action on the S1R, as they can be blocked by S1R antagonists.[10][11]

#### **Other Pharmacological Activities**

Preliminary studies have suggested other potential therapeutic effects of **Convolamine**, including:

- Anesthetic Activity: It has been reported to have anesthetic properties, acting on nerve endings.[9]
- Cardiovascular Effects: Convolamine may lower arterial pressure and act as a vasodilator.
   [9]
- Anti-inflammatory, Antihypoxic, and Immunomodulating Activities: Some reports suggest these activities, although less characterized.[3]

### **Experimental Protocols**

This section provides an overview of the methodologies used in the extraction, analysis, and pharmacological evaluation of **Convolamine**.

#### **Extraction and Purification of Convolamine**

#### Foundational & Exploratory

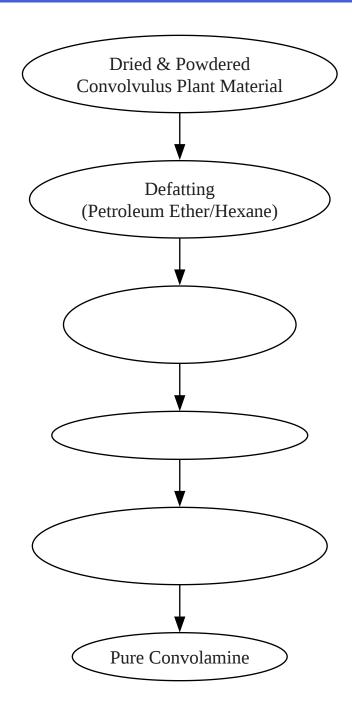




A general procedure for the extraction and isolation of tropane alkaloids from Convolvulus species is as follows:

- Defatting: The dried and powdered plant material is first extracted with a non-polar solvent like petroleum ether or hexane to remove fats, oils, and other lipophilic compounds.
- Alkaloid Extraction: The defatted plant material is then extracted with a polar solvent, typically methanol or ethanol, to extract the alkaloids.
- Acid-Base Partitioning: The alcoholic extract is concentrated and then partitioned between an acidic aqueous solution (e.g., dilute acetic acid) and an organic solvent (e.g., ethyl acetate). The alkaloids, being basic, will partition into the acidic aqueous phase.
- Basification and Re-extraction: The acidic aqueous layer is then made basic with a base like ammonia or sodium carbonate, and the free alkaloids are re-extracted into an organic solvent such as chloroform or ethyl acetate.
- Chromatographic Purification: The crude alkaloid extract is further purified using column chromatography on silica gel with a suitable solvent system (e.g., chloroform-methanol gradients) to isolate pure Convolamine.





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#### **Analytical Methods**

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for the
quantification of Convolamine in plant extracts and formulations. A typical method would
involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an
aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., methanol or
acetonitrile). Detection is usually performed using a UV detector.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are
  crucial for the structural elucidation of **Convolamine**. These techniques provide detailed
  information about the carbon-hydrogen framework of the molecule, confirming the presence
  of the tropane ring, the 3,4-dimethoxybenzoyl group, and their connectivity.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of Convolamine and to aid in its structural identification through fragmentation analysis.

#### **In Vitro Experimental Protocols**

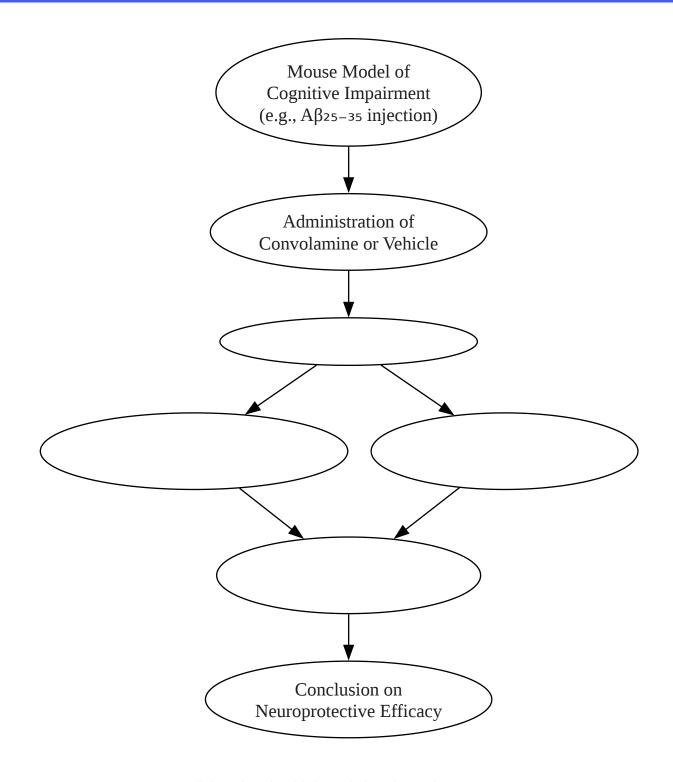
- Sigma-1 Receptor Binding Assay:
  - Prepare membrane homogenates from a source rich in S1R (e.g., guinea pig liver).
  - Incubate the membranes with a radiolabeled S1R ligand (e.g., --INVALID-LINK--pentazocine) in the presence of varying concentrations of Convolamine.
  - To assess positive allosteric modulation, perform competition binding assays with a known S1R agonist (e.g., PRE-084) in the presence and absence of fixed concentrations of Convolamine.
  - Separate bound and free radioligand by rapid filtration and quantify the radioactivity.
  - Calculate the IC<sub>50</sub> and Ki values to determine the binding affinity and modulatory effect.
- S1R-BiP Dissociation Assay:
  - Use cells engineered to express a tagged S1R (e.g., GFP-S1R).
  - Treat the cells with Convolamine for a specified time.
  - Lyse the cells and perform immunoprecipitation using an antibody against the tag (e.g., anti-GFP).
  - Analyze the immunoprecipitated proteins by Western blotting using antibodies against S1R and the chaperone protein BiP.
  - A decrease in the co-immunoprecipitation of BiP with S1R indicates receptor activation.



#### **In Vivo Experimental Protocols**

- Zebrafish wfs1abKO Phenotypic Screening:
  - Use wfs1ab knockout zebrafish larvae, which exhibit a hyperlocomotor phenotype.
  - Expose the larvae to varying concentrations of **Convolamine** in the well plates.
  - Record the locomotor activity of the larvae using an automated tracking system.
  - A restoration of normal mobility in the wfs1abKO larvae without affecting wild-type larvae indicates a positive hit.
- Mouse Model of Aβ-Induced Cognitive Impairment:
  - Induce cognitive impairment in mice by intracerebroventricular (ICV) injection of the  $A\beta_{25-35}$  peptide.
  - Administer Convolamine (e.g., 0.3-3 mg/kg, intraperitoneally) at specified time points before or after Aβ injection.
  - Assess learning and memory using behavioral tests such as the Y-maze (for spatial working memory) and the passive avoidance test (for long-term memory).
  - An improvement in performance in these tests compared to vehicle-treated, Aβ-injected mice indicates a neuroprotective effect.





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#### **Conclusion and Future Directions**

**Convolamine** is a promising natural product with a well-defined mechanism of action as a positive allosteric modulator of the sigma-1 receptor. Its demonstrated neuroprotective and



cognitive-enhancing effects in preclinical models make it an attractive lead compound for the development of novel therapeutics for neurodegenerative diseases and cognitive disorders.

Future research should focus on:

- Developing and validating detailed and standardized protocols for the extraction, purification, and quantification of **Convolamine** to ensure consistency in research and development.
- Conducting further studies to fully elucidate the downstream signaling pathways affected by Convolamine's modulation of the S1R.
- Exploring the therapeutic potential of Convolamine in a broader range of neurological and psychiatric disorders.
- Investigating the safety and pharmacokinetic profile of Convolamine in more detail to support its potential translation to clinical studies.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the further investigation and potential therapeutic application of **Convolamine**.

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